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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel anticancer

agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of

heterocyclic compounds, quinazoline derivatives have emerged as a privileged scaffold,

demonstrating a wide spectrum of pharmacological activities, including potent anticancer

effects. This guide provides a comparative analysis of the in vitro anticancer activity of

iodoquinazoline derivatives, offering insights into their structure-activity relationships,

mechanisms of action, and experimental evaluation.

While the specific focus of this guide is on iodo-substituted quinazolines, it is important to note

that comprehensive public data on the anticancer activity of 4-Chloro-8-iodoquinazoline as a

standalone compound is limited. The available research primarily focuses on more complex

derivatives where the 4-chloro group has been further substituted. Therefore, this guide will

draw upon data from closely related iodoquinazoline analogues to provide a broader

understanding of their potential.

Comparative Anticancer Activity of Iodoquinazoline
Derivatives
The in vitro cytotoxic activity of various iodoquinazoline derivatives has been evaluated against

a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a

measure of a compound's potency in inhibiting biological or biochemical functions, are
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summarized in the table below. These derivatives often feature substitutions at the 2 and 4

positions of the quinazoline core, in addition to the iodine atom at either the 6 or 8 position.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Series 1 (6-

Iodoquinazolines

)

Compound 3b

2-(4-

methoxyphenyl)-

4-(sulfanilamido)

A549 (Lung) 6.0 [1]

HepG2 (Liver) 7.0 [1]

HCT116 (Colon) 8.0 [1]

MCF-7 (Breast) 9.0 [1]

Compound 3c

2-(4-

methoxyphenyl)-

4-(4-

methylsulfanilami

do)

A549 (Lung) 4.0 [1]

HepG2 (Liver) 5.0 [1]

HCT116 (Colon) 6.0 [1]

MCF-7 (Breast) 8.0 [1]

Series 2

(Iodoquinazoline

s - position not

specified)

Compound 6c
Varied

substitutions
A549 (Lung) 6.24 [2]

HepG2 (Liver) 7.88 [2]

HCT116 (Colon) 7.44 [2]

MCF-7 (Breast) 7.10 [2]
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Compound 6d
Varied

substitutions
A549 (Lung) 6.12 [2]

HepG2 (Liver) 7.35 [2]

HCT116 (Colon) 6.80 [2]

MCF-7 (Breast) 6.90 [2]

Compound 8c
Varied

substitutions
A549 (Lung) 6.90 [2]

HepG2 (Liver) 7.50 [2]

HCT116 (Colon) 6.90 [2]

MCF-7 (Breast) 6.95 [2]

Compound 8d
Varied

substitutions
A549 (Lung) 6.00 [2]

HepG2 (Liver) 7.05 [2]

HCT116 (Colon) 5.75 [2]

MCF-7 (Breast) 6.55 [2]

Reference Drugs

Doxorubicin -
A549, HepG2,

HCT116, MCF-7
2.3 - 3.25 [1]

Erlotinib - - - [2]

Sorafenib - - - [2]

Note: The specific substitution patterns for compounds in "Series 2" are detailed in the cited

reference. The data presented here is for comparative purposes and highlights the potent

anticancer activity of iodoquinazoline derivatives, with some compounds exhibiting IC50 values

in the low micromolar range.[1][2]

Proposed Mechanisms of Action
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The anticancer activity of iodoquinazoline derivatives is believed to stem from their ability to

interact with various molecular targets crucial for cancer cell proliferation and survival. Two

prominent proposed mechanisms include the inhibition of carbonic anhydrases and the dual

inhibition of key receptor tyrosine kinases.

Carbonic Anhydrase Inhibition
Certain iodoquinazoline derivatives have been identified as inhibitors of carbonic anhydrase XII

(CAXII), an enzyme overexpressed in various tumors and associated with tumor progression

and metastasis.[1] By inhibiting CAXII, these compounds may disrupt the pH balance within the

tumor microenvironment, leading to apoptosis.
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Click to download full resolution via product page

Caption: Proposed mechanism of carbonic anhydrase XII inhibition by iodoquinazoline

derivatives.

Dual VEGFR-2 and EGFRT790M Inhibition
Other studies have explored the potential of iodoquinazoline derivatives as dual inhibitors of

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the T790M mutant of

Epidermal Growth Factor Receptor (EGFRT790M).[2] VEGFR-2 is a key mediator of

angiogenesis, the formation of new blood vessels that supply tumors with nutrients. EGFR is a

receptor tyrosine kinase that, when mutated, can drive uncontrolled cell growth. The T790M

mutation, in particular, is a common mechanism of resistance to first-generation EGFR

inhibitors. By simultaneously targeting both pathways, these compounds could offer a more

comprehensive approach to cancer treatment.
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Caption: Dual inhibition of VEGFR-2 and EGFR (T790M) signaling pathways.

Experimental Protocols
The in vitro anticancer activity of the iodoquinazoline derivatives is typically assessed using

standard cytotoxicity assays. The following is a generalized protocol for the MTT assay, a

colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50%

(IC50).

Materials:

Human cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7)

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1%

penicillin-streptomycin)

96-well plates

Test compounds (iodoquinazoline derivatives) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of

complete culture medium.
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Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow

for cell attachment.

Compound Treatment:

Prepare serial dilutions of the test compounds in culture medium. The final concentration

of DMSO should be less than 0.5% to avoid solvent toxicity.

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the

medium containing the test compounds at various concentrations.

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer

drug like doxorubicin).

Incubate the plates for another 48 or 72 hours.

MTT Addition and Incubation:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with

active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan

crystals.

Formazan Solubilization and Absorbance Measurement:

Carefully remove the medium from each well.

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

Gently shake the plates for 15 minutes to ensure complete dissolution.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:
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Calculate the percentage of cell viability for each concentration of the test compound

relative to the vehicle control.

Plot the percentage of cell viability against the compound concentration.

Determine the IC50 value, the concentration of the compound that causes a 50%

reduction in cell viability, using a suitable software program.

This guide provides a snapshot of the current understanding of the in vitro anticancer activity of

iodoquinazoline derivatives. The promising results from initial studies, coupled with their

diverse mechanisms of action, underscore the potential of this scaffold in the development of

novel and effective cancer therapeutics. Further research, particularly focusing on the specific

4-Chloro-8-iodoquinazoline core, is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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